molecular formula C18H15ClN2O4 B3569195 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B3569195
M. Wt: 358.8 g/mol
InChI Key: VQEMYDVBZOWFAX-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative is complex and varies depending on its specific application. In general, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Chalcone derivative has been shown to inhibit the activity of various enzymes, including COX-2, lipoxygenase, and acetylcholinesterase, which are involved in the regulation of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Chalcone derivative has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. In vitro and in vivo studies have demonstrated that 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Chalcone derivative has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the regulation of inflammation. Moreover, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative has been reported to enhance the survival and differentiation of neuronal cells, suggesting its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutic agents. Chalcone derivative is also relatively easy to synthesize and purify, which facilitates its use in laboratory experiments. However, one of the main limitations of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Moreover, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Future Directions

There are several future directions for the research on 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative. One of the most promising directions is the development of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative-based therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another future direction is the optimization of the synthesis method to improve the yield and purity of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative. Moreover, the elucidation of the structure-activity relationship of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative can provide insights into its pharmacological properties and facilitate the design of more potent and selective analogs. Finally, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative in vivo.

Scientific Research Applications

Chalcone derivative has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative has been shown to possess significant antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In pharmacology, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative has been reported to exhibit potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. In material science, 1-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione derivative has been used as a precursor for the synthesis of various organic semiconductors.

properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-2-25-16-9-11(6-7-15(16)22)8-14-17(23)20-21(18(14)24)13-5-3-4-12(19)10-13/h3-10,22H,2H2,1H3,(H,20,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEMYDVBZOWFAX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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